molecular formula C14H18N2O2 B269064 N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide

N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide

Numéro de catalogue B269064
Poids moléculaire: 246.3 g/mol
Clé InChI: OLWDURPOTWEJTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied in the scientific community due to its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of physiological effects.

Mécanisme D'action

BAY 41-2272 works by activating the sGC enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a critical role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing the levels of cGMP, BAY 41-2272 can improve blood flow and reduce inflammation in the body.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, BAY 41-2272 has been shown to reduce inflammation, inhibit platelet aggregation, and improve endothelial function. BAY 41-2272 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of BAY 41-2272 is its specificity for the sGC enzyme, which makes it a valuable tool for studying the role of cGMP in various physiological processes. However, one of the limitations of BAY 41-2272 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Orientations Futures

There are several future directions for research on BAY 41-2272. One area of interest is the potential use of BAY 41-2272 in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective sGC activators that can be used in clinical settings. Finally, there is a need for further research on the long-term effects of BAY 41-2272 in vivo, particularly in the context of chronic disease conditions.

Méthodes De Synthèse

The synthesis of BAY 41-2272 is a multi-step process that involves the reaction of various chemicals in a controlled environment. The first step involves the preparation of 4-aminophenylcyclopropanecarboxylic acid, which is then reacted with butyryl chloride to form the butyrylamide derivative. The final step involves the reaction of the butyrylamide derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base to form BAY 41-2272.

Applications De Recherche Scientifique

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. BAY 41-2272 has been shown to improve pulmonary arterial hypertension in animal models and has shown promising results in clinical trials.

Propriétés

Nom du produit

N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide

Formule moléculaire

C14H18N2O2

Poids moléculaire

246.3 g/mol

Nom IUPAC

N-[4-(butanoylamino)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H18N2O2/c1-2-3-13(17)15-11-6-8-12(9-7-11)16-14(18)10-4-5-10/h6-10H,2-5H2,1H3,(H,15,17)(H,16,18)

Clé InChI

OLWDURPOTWEJTI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

SMILES canonique

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.